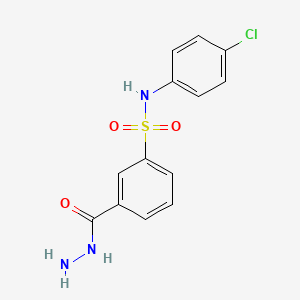
5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyridin-4(1H)-one is a useful research compound. Its molecular formula is C23H21FN2O4 and its molecular weight is 408.429. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds related to the specified chemical structure have been synthesized for the evaluation of their antimicrobial activities. For instance, derivatives of 1,2,4-triazoles starting from isonicotinic acid hydrazide have shown promising antimicrobial effects. These compounds were synthesized through reactions involving various substituents, including fluorobenzyl groups, showcasing their potential in developing new antimicrobial agents (Bayrak et al., 2009).
Antiviral Properties
Novel substituted compounds related to the specified structure have been explored for their antiviral properties against various viruses, including bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza. Such studies highlight the potential of these compounds in antiviral drug development, with some derivatives showing significant activity against these viruses (Ivachtchenko et al., 2015).
Antiallergic Agents
Research into N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides has led to the discovery of novel antiallergic compounds. These efforts demonstrate the chemical's role in synthesizing compounds that can serve as potent antiallergic agents, offering a new avenue for treating allergic reactions (Menciu et al., 1999).
Structural and Metabolic Studies
The molecular structures and in vitro metabolism of related compounds have been determined, providing insights into their biological activities and potential therapeutic applications. These studies are crucial for understanding how such compounds interact with biological systems and their metabolic pathways, guiding the development of drugs with improved efficacy and safety profiles (Zhang et al., 2001).
properties
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O4/c24-19-7-3-1-6-17(19)15-30-22-12-25(18(14-27)11-21(22)28)13-23(29)26-10-9-16-5-2-4-8-20(16)26/h1-8,11-12,27H,9-10,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBBPMQTEBIYTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C=C(C(=O)C=C3CO)OCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-N-methyl-4-[(4-oxo-3,4-dihydrophthalazin-1-yl)formamido]but-2-enamide](/img/structure/B2878536.png)




![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2878544.png)



![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2878553.png)
![3-(4-fluorophenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2878556.png)


![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2878560.png)